1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate
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Description
“1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate” is a chemical compound with the molecular formula C17H21NO6 . It belongs to the class of organic compounds known as piperidines, which are compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms . The molecule has an average mass of 335.352 Da and a monoisotopic mass of 335.136902 Da .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 451.9±45.0 °C at 760 mmHg, and a flash point of 227.1±28.7 °C . It has 7 hydrogen bond acceptors and 0 hydrogen bond donors .
Scientific Research Applications
Synthesis and Structural Analysis
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate and its derivatives are prominently used in synthetic chemistry, particularly in the synthesis of complex molecules and for structural analysis in various chemical contexts:
- The compound has been used as a starting material for the synthesis of diastereomerically pure cis-isomers which are crucial intermediates for alkaloid synthesis (Danieli et al., 1997).
- Studies have been conducted on the stereochemistry of nitrogen heterocycles, revealing intricate details about the conformation and configuration of molecules similar to this compound (Litvinenko et al., 1989).
- The compound is also used in proton magnetic resonance (PMR) studies to understand the configuration and conformation of certain piperidone derivatives, shedding light on the molecular structures and interactions at the atomic level (Hassan & Casy, 1970).
Pharmacological Research
In pharmacological research, derivatives of this compound are synthesized and analyzed for their potential medicinal properties:
- Studies have been conducted on the synthesis and pharmacological activity of stereoisomers of related compounds, helping in the discovery of new drugs with potent biological effects (Muto et al., 1988).
- The compound's derivatives have been involved in the synthesis of novel heterocyclic compounds like pyrimidines and isoquinolines, which are of interest due to their potential biological activities (Paronikyan et al., 2016).
- There's research focused on synthesizing and evaluating the biological activity of oxadiazole-bearing compounds, where derivatives of the compound serve as key intermediates. These studies are crucial for understanding the enzyme inhibitory activities of these synthesized compounds (Khalid et al., 2016).
Chemical Transformation and Catalysis
The compound and its derivatives are also pivotal in studies related to chemical transformations and catalysis:
- Research has been conducted on the acid-catalyzed rearrangement of similar compounds, providing insights into the reaction mechanisms and potential applications in synthetic chemistry (Zhao et al., 2006).
- Investigations into the synthesis and structural determination of analogs of cytotoxic compounds involve derivatives of this compound, contributing to the development of new therapeutic agents (Lagisetty et al., 2009).
Properties
IUPAC Name |
1-O-benzyl 3-O,5-O-dimethyl piperidine-1,3,5-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-22-15(19)13-8-14(16(20)23-2)10-18(9-13)17(21)24-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSRTLQWPKQIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678308 |
Source
|
Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221818-73-0 |
Source
|
Record name | 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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